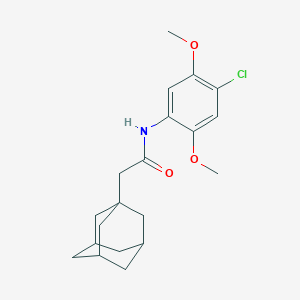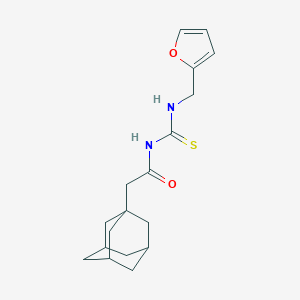![molecular formula C14H15N5OS B251292 2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251292.png)
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide, also known as MTTD, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MTTD is a member of the thiadiazole family of compounds, which have been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of various proteases, including cathepsin B and L, which are involved in tumor invasion and metastasis. This compound has also been found to inhibit the activity of various kinases, including ERK1/2 and AKT, which are involved in cell survival and proliferation. This compound has also been found to modulate the expression of various genes involved in cellular processes, including apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been found to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer and leukemia. This compound has also been found to inhibit the growth and proliferation of various cancer cell lines, including lung cancer and melanoma. This compound has also been found to exhibit anti-inflammatory effects, and has been shown to reduce the production of various cytokines and chemokines involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has several advantages as a research tool. This compound is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of this compound in lab experiments. This compound has been found to exhibit some toxicity in vitro, and its effects on normal cells and tissues are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide. One area of research is the development of this compound as a potential therapeutic agent for cancer and other diseases. Preclinical studies have shown promising results, and further studies are needed to evaluate the safety and efficacy of this compound in humans. Another area of research is the elucidation of the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of more effective drugs and therapies. Finally, there is a need for more studies on the toxicity and pharmacokinetics of this compound, which could inform the development of safe and effective dosing regimens.
Métodos De Síntesis
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis of this compound involves the reaction of 2-chloro-N-(3-methylphenyl)acetamide with 3-methyl-1,2,4-triazole-5-thiol in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromoacetophenone. The final product is obtained through the reaction of the intermediate with 2-methylpropanoyl chloride. The synthesis of this compound has been optimized to yield high purity and yield, and the compound has been characterized using various analytical techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound has also been found to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various cellular processes. This compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.
Propiedades
Fórmula molecular |
C14H15N5OS |
|---|---|
Peso molecular |
301.37 g/mol |
Nombre IUPAC |
2-methyl-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide |
InChI |
InChI=1S/C14H15N5OS/c1-8(2)12(20)15-11-6-4-5-10(7-11)13-18-19-9(3)16-17-14(19)21-13/h4-8H,1-3H3,(H,15,20) |
Clave InChI |
PFDIQMAJBIRIFV-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C(C)C |
SMILES canónico |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide](/img/structure/B251209.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B251210.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B251213.png)
![N-[3-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B251215.png)
![Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate](/img/structure/B251217.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)



![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
